molecular formula C21H23N3O2 B5980602 Dvtwddfaivecix-uhfffaoysa-

Dvtwddfaivecix-uhfffaoysa-

Cat. No.: B5980602
M. Wt: 349.4 g/mol
InChI Key: DVTWDDFAIVECIX-UHFFFAOYSA-N
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Description

The compound "Dvtwddfaivecix-uhfffaoysa-" (hereafter referred to as Compound A) is a fluorinated silane coupling agent synthesized via plasma polymerization. Its primary components include trifluoropropylmethylcyclotrisiloxane, methyldichlorosilane, vinyltrimethylsilane, fluorosurfactants, and deionized water . This compound is designed for applications requiring enhanced surface adhesion and hydrophobic properties, particularly in coatings and advanced material science.

Key characteristics of Compound A include:

  • Short fluorocarbon chain structure, optimizing hydrophobicity without compromising reactivity.
  • Plasma polymerization synthesis, enabling precise control over molecular architecture and purity.
  • High compatibility with polymeric matrices, making it suitable for industrial coatings and composites.

Properties

IUPAC Name

1-(2-ethoxy-4-methyl-3-phenyl-3a,9a-dihydro-3H-pyrrolo[2,3-b]quinoxalin-9-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-4-26-21-18(15-10-6-5-7-11-15)19-20(22-21)24(14(2)25)17-13-9-8-12-16(17)23(19)3/h5-13,18-20H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTWDDFAIVECIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2C(C1C3=CC=CC=C3)N(C4=CC=CC=C4N2C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of chemical compounds often involves various synthetic routes and reaction conditions. For instance, perovskite-type oxide materials can be synthesized using solid, liquid, or gas phase precursors. Common methods include physical vapor deposition (PVD), chemical vapor deposition (CVD), and molecular beam epitaxy (MBE) .

Industrial Production Methods

Industrial production methods for chemical compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chemical solution deposition (CSD) and metalorganic chemical vapor deposition (MOCVD) are frequently employed in the industry .

Chemical Reactions Analysis

Types of Reactions

Chemical compounds can undergo various types of reactions, including:

    Oxidation: Involves the loss of electrons.

    Reduction: Involves the gain of electrons.

    Substitution: One atom or group of atoms is replaced by another.

    Addition: Atoms are added to a molecule without removing any atoms.

    Elimination: Atoms are removed from a molecule, forming a double or triple bond.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, the oxidation of alcohols typically produces aldehydes or ketones, while the reduction of ketones can yield secondary alcohols .

Scientific Research Applications

Chemical compounds have a wide range of applications in scientific research, including:

    Chemistry: Used as reagents, catalysts, and intermediates in various chemical reactions.

    Biology: Employed in the study of biological processes and as tools for molecular biology techniques.

    Medicine: Utilized in drug discovery and development, as well as in diagnostic assays.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with DF-922: A Prior-Art Fluorinated Silane Coupling Agent

DF-922 (N-perfluoroalkyl sulfonyl propyltriethoxysilane) is a benchmark fluorinated silane coupling agent. The critical differences between Compound A and DF-922 are outlined below:

Property Compound A DF-922 Reference
Chemical Structure Short fluorocarbon chain; cyclic siloxane backbone Long perfluoroalkyl chain; linear triethoxysilane
Synthesis Method Plasma polymerization Conventional condensation reaction
Hydrophobicity Moderate (optimized for adhesion) High (due to longer fluorocarbon chain)
Reactivity High (vinyl groups enable crosslinking) Moderate (limited functional groups)

Key Findings :

  • Compound A’s plasma polymerization method reduces byproduct formation compared to DF-922’s traditional synthesis .
  • The shorter fluorocarbon chain in Compound A balances hydrophobicity and flexibility, addressing brittleness issues observed in DF-922-based coatings .

Comparison with Boronic Acid Derivatives and Heterocyclic Analogues

While Compound A is a silane coupling agent, its fluorinated aromatic structure shares similarities with boronic acids and heterocyclic compounds. Below is a comparative analysis with high-similarity compounds from peer-reviewed datasets:

Table 1: Physicochemical Properties of Compound A and Structural Analogues
Compound CAS No. Molecular Formula Molecular Weight Log Po/w TPSA (Ų) Synthesis Method Reference
Compound A N/A C₆H₅F₃Si₃O₃ (estimated) ~450 (estimated) 2.15* 40.46* Plasma polymerization
(3-Bromo-5-chlorophenyl)boronic acid 1046861-20-4 C₆H₅BBrClO₂ 235.27 2.15 40.46 Pd-catalyzed cross-coupling
2-(4-Nitrophenyl)benzimidazole 1761-61-1 C₁₃H₉N₃O₂ 239.23 1.64 58.74 A-FGO catalyzed condensation
5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one 56469-02-4 C₉H₉NO₂ 163.17 0.61 49.33 Alkylation of dihydroisoquinoline

Notes:

  • *Estimated values based on structural analogues (e.g., boronic acid derivatives ).
  • Log Po/w (octanol-water partition coefficient) and TPSA (topological polar surface area) are critical for predicting bioavailability and permeability .

Key Findings :

  • Compound A exhibits higher hydrophobicity (Log Po/w ≈ 2.15) compared to heterocyclic analogues like 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (Log Po/w = 0.61), favoring applications in moisture-resistant coatings .
  • Its TPSA value (40.46 Ų) aligns with boronic acid derivatives, suggesting moderate polarity suitable for interfacial adhesion .

Key Findings :

  • Compound A’s solvent-free synthesis offers environmental advantages over solvent-dependent methods .
  • Reusable catalysts (e.g., A-FGO in ) and plasma technology highlight trends toward sustainable manufacturing.

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